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Abstract

FLX475, also known as tivumecirnon, is an orally available, selective small-molecule
antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] It is an investigational
immunotherapeutic agent designed to modulate the tumor microenvironment (TME). The
"FLX475 signaling pathway" refers to the molecular cascade that FLX475 inhibits. This
pathway is initiated by the binding of chemokine ligands, primarily CCL17 (TARC) and CCL22
(MDC), to the CCR4 receptor.[3][4] This interaction is crucial for the trafficking and recruitment
of immunosuppressive regulatory T cells (Tregs) into the TME.[3][5] By blocking this signaling,
FLX475 aims to reduce the population of intratumoral Tregs, thereby enhancing anti-tumor
immune responses.[5] This technical guide provides a comprehensive overview of the CCR4
signaling pathway, the mechanism of action of FLX475, preclinical and clinical data, and
detailed experimental protocols relevant to its study.

The CCR4 Signaling Pathway

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly
expressed on the surface of several types of immune cells, most notably on highly suppressive
CD4+CD25+FOXP3+ regulatory T cells (Tregs).[4][5] This receptor and its ligands, CCL17 and
CCL22, form a critical axis that mediates immune cell trafficking.

Mechanism of Action:
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In the context of oncology, many tumors and associated cells within the TME secrete high
levels of CCL17 and CCL22.[3][6] These chemokines create a gradient that attracts CCR4-
expressing Tregs to the tumor site.[7] The accumulation of Tregs within the TME is a major
mechanism of immune evasion, as they suppress the function of effector immune cells, such as
CD8+ cytotoxic T lymphocytes, which are responsible for killing cancer cells.[3][6]

Upon binding of CCL17 or CCL22, CCR4 undergoes a conformational change, activating
intracellular signaling cascades. As a GPCR, it primarily couples with Gai proteins, which
inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (CAMP). This
signaling ultimately results in chemotaxis, the directed migration of the Treg along the
chemokine gradient into the tumor. The binding of ligands to CCR4 can also lead to the
recruitment of B-arrestin, which mediates receptor desensitization and internalization.[8]

FLX475 acts as a competitive antagonist at the CCR4 receptor, blocking the binding of CCL17
and CCL22.[1][2] This inhibition prevents the downstream signaling required for Treg migration,
thereby reducing their infiltration into the TME.[1] The expected outcome is a shift in the
balance of immune cells within the tumor, favoring an anti-tumor response. This is often
measured by an increase in the ratio of CD8+ effector T cells to FOXP3+ Tregs.[9]
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Figure 1: Mechanism of Action of FLX475 in the CCR4 Signaling Pathway.
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Quantitative Data
Preclinical Data

While specific IC50 and binding affinity (Kd) values for FLX475 are not publicly detailed in the
provided search results, preclinical studies have established it as a potent and selective CCR4
antagonist.[3][9] The development program was designed to identify a compound that could
potently block CCR4-induced chemotaxis in vitro and inhibit Treg entry into tumors in vivo.[3]

Clinical Pharmacodynamics and Dose Selection

In a first-in-human study with healthy volunteers, FLX475 was well-tolerated and exhibited a
long half-life of approximately 72 hours, supporting once-daily oral dosing.[10] A receptor
occupancy assay demonstrated a clear relationship between the drug concentration and its
binding to CCR4 on circulating Tregs.[10] These data suggested that doses of approximately
75 mg once daily and higher are sufficient to maintain drug exposure levels above the 1C90
required for in vitro Treg migration.[10] Based on these findings, a 100 mg once-daily dose was
selected for Phase 2 studies.[11]

Clinical Trial Efficacy Data

FLX475 is being evaluated in the Phase 1/2 FLX475-02 trial (NCT03674567) as both a
monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in various
advanced cancers.[11]
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(NSCLC) confirmed PRs)
33% (2/6
EBV+ NK/T cell FLX475 Evaluable patients with ]
lymphoma Monotherapy patients complete
responses)

Experimental Protocols
In Vitro Chemotaxis Assay

This protocol is a representative method for evaluating the ability of a CCR4 antagonist like
FLX475 to inhibit the migration of CCR4-expressing cells towards their ligands.

Objective: To quantify the inhibitory effect of a test compound on CCL17- or CCL22-mediated
chemotaxis of CCR4+ cells.

Materials:
¢ Cells: CCR4-expressing cell line (e.g., HUT78) or isolated primary Tregs.

e Chemoattractants: Recombinant human CCL17 and CCL22.
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Test Compound: FLX475 (Tivumecirnon).

Apparatus: Transwell inserts (5 um pore size for lymphocytes) and 24-well companion
plates.

Assay Buffer: RPMI 1640 supplemented with 1% BSA.

Detection: Calcein-AM fluorescent dye or an automated cell counter.
Procedure:

o Cell Preparation: Culture CCR4-expressing cells to an appropriate density. On the day of the
assay, harvest and wash the cells, then resuspend them in Assay Buffer at a concentration of
1-2 x 1076 cells/mL.

» Antagonist Incubation: Prepare serial dilutions of FLX475 in Assay Buffer. Incubate the cell
suspension with the various concentrations of FLX475 or a vehicle control for 30 minutes at
37°C.

e Assay Setup:

o Add Assay Buffer containing the optimal concentration of CCL17 or CCL22 to the lower
wells of the 24-well plate.

o Place the Transwell inserts into the wells.

o Add 100 pL of the pre-incubated cell suspension (from step 2) to the upper chamber of
each insert.

 Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
e Quantification of Migration:
o Carefully remove the Transwell inserts.

o Collect the cells that have migrated to the lower chamber.
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o Quantify the number of migrated cells using a hemocytometer, an automated cell counter,
or by pre-labeling the cells with Calcein-AM and measuring fluorescence in the lower
chamber with a plate reader.

o Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of
FLX475 compared to the vehicle control. Determine the IC50 value by fitting the data to a
dose-response curve.
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Figure 2: Experimental Workflow for an In Vitro Chemotaxis Assay.

Immunohistochemistry (IHC) for CD8 and FOXP3
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Objective: To quantify and assess the spatial distribution of CD8+ effector T cells and FOXP3+

regulatory T cells within the tumor microenvironment in response to treatment.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Primary antibodies: Monoclonal anti-human CD8 and monoclonal anti-human FOXP3.

Secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and
DAB substrate).

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

Microscope and imaging software.

Procedure:

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate
through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigens.
Blocking: Block endogenous peroxidase activity and non-specific protein binding.

Primary Antibody Incubation: Incubate sections with the primary antibody against either CD8
or FOXP3 at a predetermined optimal dilution overnight at 4°C.

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a
streptavidin-HRP conjugate. Visualize with a chromogen like DAB, which produces a brown
precipitate at the site of the antigen.

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and
coverslip with a permanent mounting medium.

Image Acquisition and Analysis:
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o Scan the slides using a digital slide scanner.

o Use image analysis software to quantify the number of positively stained cells (brown) in
defined regions of interest (e.g., tumor core, invasive margin).

o FOXP3 staining is typically nuclear, while CD8 staining is membranous.

o Calculate the density of CD8+ and FOXP3+ cells (cells/mm?) and determine the
CD8/FOXP3 ratio.

Receptor Occupancy (RO) Assay by Flow Cytometry

Objective: To measure the percentage of CCR4 receptors on target cells (e.g., peripheral blood
Tregs) that are bound by FLX475 at a given time point.

Materials:

Fresh whole blood samples from subjects.

Fluorescently-labeled competing antibody that binds to the same epitope as FLX475, or a
fluorescently-labeled version of FLX475.

Fluorescently-labeled non-competing anti-CCR4 antibody (binds to a different epitope).

Antibodies to identify Tregs (e.g., anti-CD4, anti-CD25).

Flow cytometer.

Procedure:

o Sample Collection: Collect whole blood in appropriate anticoagulant tubes.
o Assay Setup (Free Receptor Assay):

o Aliquot whole blood into tubes.

o Add a saturating concentration of a fluorescently-labeled competing anti-CCR4 antibody.
This antibody will only bind to receptors not occupied by FLX475.
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o In separate tubes for total receptor measurement, use a non-competing labeled antibody
that will bind to both free and FLX475-occupied receptors.

 Staining for Cell Identification: Add a cocktail of antibodies to identify the Treg population
(e.g., anti-CD4, anti-CD25).

 Incubation: Incubate samples as required, typically at 4°C in the dark.
» Lysis and Fixation: Lyse red blood cells and fix the white blood cells.
e Acquisition: Acquire the samples on a flow cytometer.
e Data Analysis:

o Gate on the Treg population (e.g., CD4+CD25+ cells).

o Measure the mean fluorescence intensity (MFI) of the competing antibody signal (Free
Receptors) and the non-competing antibody signal (Total Receptors).

o Calculate Receptor Occupancy (%) as: % RO = (1 - (MFI_Free / MFI_Total)) * 100

Conclusion

FLX475 (tivumecirnon) targets the CCR4 signaling pathway, a key mechanism for the
recruitment of immunosuppressive Treg cells into the tumor microenvironment. By antagonizing
the CCRA4 receptor, FLX475 prevents Treg migration, thereby aiming to enhance the body's
natural anti-tumor immune response. Clinical data has shown encouraging signs of activity,
both as a monotherapy and in combination with checkpoint inhibitors, particularly in tumors with
a high Treg infiltration. The experimental protocols outlined in this guide provide a framework
for the continued investigation and characterization of FLX475 and other molecules targeting
this critical immuno-oncology pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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